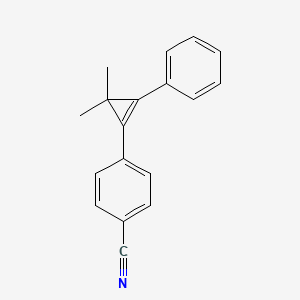
4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is an organic compound characterized by a cyclopropene ring substituted with a phenyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method involves the reaction of 3,3-dimethyl-2-phenylcyclopropene with a benzonitrile derivative under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- 1,4-Dimethylbenzene
Uniqueness
4-(3,3-Dimethyl-2-phenylcycloprop-1-en-1-yl)benzonitrile is unique due to its cyclopropene ring, which imparts distinct chemical properties compared to other benzonitrile derivatives. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Propriétés
Numéro CAS |
61147-74-8 |
|---|---|
Formule moléculaire |
C18H15N |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
4-(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzonitrile |
InChI |
InChI=1S/C18H15N/c1-18(2)16(14-6-4-3-5-7-14)17(18)15-10-8-13(12-19)9-11-15/h3-11H,1-2H3 |
Clé InChI |
GEOKHIKCSZEZFA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
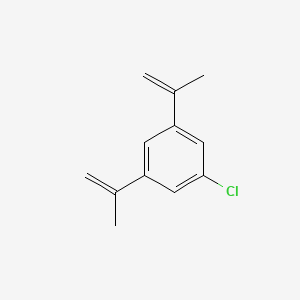
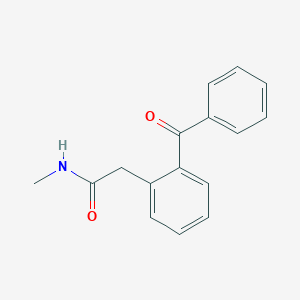
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
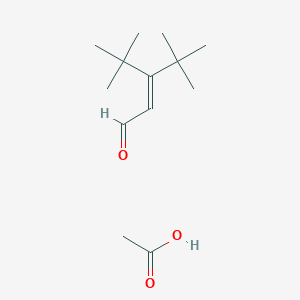
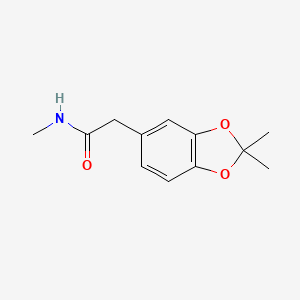
![2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide](/img/structure/B14590676.png)
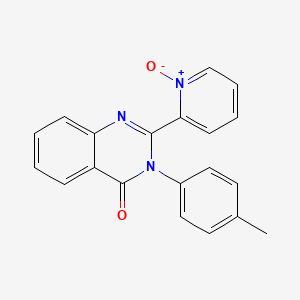
![4-Methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14590683.png)
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
